molecular formula C34H28NP B12828853 (1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12828853
M. Wt: 481.6 g/mol
InChI Key: VJCICCSVPBEHDK-UHFFFAOYSA-N
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Description

Historical Development of Axially Chiral Binaphthyl Ligands

The evolution of axially chiral binaphthyl ligands began with Noyori's pioneering work on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in the 1980s, which revolutionized asymmetric hydrogenation catalysis. Early systems focused on 2,2'-substitution patterns, but limited torsional flexibility prompted exploration of alternative positions. The 2000s saw emergence of 1,3-benzodioxole-based SEGPHOS ligands, offering improved π-stacking interactions. Parallel developments in P,N-ligands, such as PHIM derivatives, demonstrated the advantages of mixed-donor systems for stabilizing metal centers.

A critical breakthrough came with the recognition that 8,8'-disubstitution on binaphthyl scaffolds induces larger dihedral angles (106–118° vs. BINAP's 70–80°), enhancing stereochemical communication. This insight drove the synthesis of this compound through iterative modifications of naphthol coupling and resolution protocols. The ligand's design incorporates dimethylamine at position 2 and diphenylphosphine at 2', balancing electron donation and steric bulk—a strategy informed by mechanistic studies of Ullmann couplings and 1,4-additions.

Structural and Functional Significance in Asymmetric Catalysis

X-ray crystallography reveals three critical structural features:

Property Value Catalytic Impact
Naphthalene torsion angle 106.96° (unsubstituted) Modulates metal coordination geometry
P–N distance 4.8 Å Optimizes chelate ring stability
Dihedral (Ph–P vs. Naph) 118.87° (P-substituted) Enhances facial discrimination

The dimethylamine group induces a bathochromic shift (Δλ = +49 nm vs. parent binaphthyl), indicating extended π-conjugation that stabilizes transition states through secondary interactions. In rhodium-catalyzed 1,4-additions, this ligand achieves 99.6% ee by enforcing a η^3^ coordination mode that aligns the prochiral substrate's re face with the nucleophile. Density functional theory calculations suggest the N-methyl groups lower transition state energy by 8.2 kcal/mol through van der Waals contacts with substrate aryl rings.

Nomenclature and Stereochemical Designation

The IUPAC name follows Cahn-Ingold-Prelog priorities:

  • Numbering begins at the dimethylamine-bearing naphthalene (position 2)
  • Prime (') denotes the adjacent naphthalene unit
  • Stereodescriptor (1S) specifies the binaphthyl axis configuration

The absolute configuration derives from the biphenyl torsion: a right-handed helix (P-conformation) corresponds to (S) configuration when the priority sequence follows CIP rules. Key synthetic intermediates include:

  • (R)-7,7'-Dimethoxy-[1,1'-binaphthalene]-2,2'-diol (resolved via (S)-proline complexation)
  • 8,8'-Dibromo precursor for phosphine installation (NBS bromination, 75% yield)
  • Final P,N-ligand via nickel-catalyzed C–P cross-coupling (50% yield, >99% ee)

Properties

Molecular Formula

C34H28NP

Molecular Weight

481.6 g/mol

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C34H28NP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)36(27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24H,1-2H3

InChI Key

VJCICCSVPBEHDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine typically proceeds through the following key stages:

  • Preparation of the binaphthyl amine precursor with the N,N-dimethylamino group at the 2-position.
  • Introduction of the diphenylphosphino group at the 2' position of the binaphthyl scaffold.
  • Resolution or asymmetric synthesis to obtain the (1S)-enantiomer with high optical purity.

Preparation of the Binaphthyl Amine Precursor

The starting material is often 2'-bromo-[1,1'-binaphthalen]-2-amine or its derivatives. This compound can be synthesized via palladium-catalyzed amination reactions:

  • A typical method involves the Buchwald-Hartwig amination of 2,2'-dibromo-1,1'-binaphthalene with benzophenone imine as the ammonia surrogate, followed by hydrolysis to yield the free amine.
  • The amine is then N,N-dimethylated using standard methylation protocols (e.g., reductive amination or methyl iodide treatment) to afford the N,N-dimethyl-[1,1'-binaphthalen]-2-amine intermediate.

Introduction of the Diphenylphosphino Group

The diphenylphosphino substituent is introduced at the 2' position via transition metal-catalyzed C–P bond formation:

  • A common approach is the nickel-catalyzed C–P coupling of aryl triflates derived from the corresponding naphthol or amine precursors with diphenylphosphine reagents.
  • Alternatively, palladium-catalyzed cross-coupling methods (e.g., Pd-catalyzed phosphination) can be employed to install the diphenylphosphino group with high regioselectivity and yield.

Resolution and Enantiomeric Purification

Since the binaphthyl backbone is axially chiral, obtaining the (1S)-enantiomer requires resolution:

  • Diastereomeric salt formation with chiral palladium complexes is a well-established method. The racemic ligand is treated with a chiral Pd salt to form diastereomeric complexes that differ in solubility, allowing fractional crystallization to separate enantiomers.
  • Thermodynamic resolution via selective crystallization of the more stable Pd complex is also used to obtain enantiopure ligand.
  • After resolution, the ligand is decomplexed from the Pd salt by treatment with a stronger ligand such as 1,2-bis(diphenylphosphino)ethane (dppe) to release the free enantiopure ligand.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Amination of 2,2'-dibromo-1,1'-binaphthalene Benzophenone imine, NaOtBu, Pd2(dba)3, DPEphos, reflux ~80-85 Followed by hydrolysis to free amine
N,N-Dimethylation Methyl iodide or formaldehyde + reductive amination 75-90 Standard methylation protocols
C–P Coupling Ni-catalyzed or Pd-catalyzed phosphination of aryl triflate 70-80 High regioselectivity and moderate to good yield
Resolution via Pd complexation Chiral Pd salt, methanol or dichloromethane, fractional crystallization Variable Up to 99% ee achievable

Detailed Research Findings

  • The nickel-catalyzed C–P coupling method developed by Cai et al. is notable for moderate to good yields (~74%) in synthesizing racemic P,N-ligands structurally related to the target compound.
  • The resolution strategy using chiral Pd complexes exploits differences in diastereomer solubility, enabling efficient separation of enantiomers on a gram scale with high enantiomeric excess (up to 99% ee).
  • NMR characterization in solvents like C6D6 improves spectral resolution, aiding in purity assessment and structural confirmation.
  • Variations in the ligand structure, such as substitution patterns on the binaphthyl or phosphino groups, influence catalytic performance and stereochemical outcomes in metal-catalyzed reactions.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Catalysts Outcome/Notes
Binaphthyl amine synthesis Pd-catalyzed amination Benzophenone imine, Pd2(dba)3, NaOtBu High yield amine precursor
N,N-Dimethylation Methyl iodide or reductive amination Methyl iodide, formaldehyde, reductant Efficient methylation
Diphenylphosphino installation Ni or Pd-catalyzed C–P coupling Ni catalyst or Pd catalyst, aryl triflate, diphenylphosphine Regioselective phosphination
Enantiomeric resolution Diastereomeric Pd complex formation Chiral Pd salt, fractional crystallization High ee ligand obtained

Chemical Reactions Analysis

Types of Reactions

(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various metal salts for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted binaphthyl derivatives, and metal-phosphine complexes. These products are often used as intermediates in further synthetic applications .

Scientific Research Applications

(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of enantiomerically pure products. The phosphine ligand coordinates to the metal center, stabilizing the transition state and enhancing the reaction’s selectivity and efficiency .

Comparison with Similar Compounds

Structural Analogs

(a) N,N′-Dimethyl-1,1′-binaphthalene-2,2′-diamine
  • Structure: Lacks the diphenylphosphino group but retains the dimethylamino groups at positions 2 and 2'.
  • Synthesis : Similar to the target compound, involving methylation of [1,1′-binaphthalen]-2-amine .
  • Applications : Used in chiral perturbation strategies for circularly polarized thermally activated delayed fluorescence (CP-TADF) materials .
  • Key Difference : Absence of phosphine limits metal-coordination capability.
(b) (1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine
  • Structure : Enantiomer of the target compound with (1R) configuration.
  • Synthesis : Mirror-image synthetic pathway using chirally resolved intermediates .
  • Applications : Exhibits opposite enantioselectivity in asymmetric catalysis.
(c) BINAPHOS (R-2-(diphenylphosphino)-1,1′-binaphthalen-2′-yl-(S)-1,1′-binaphthalene-2,2′-diylphosphite)
  • Structure: Combines a diphenylphosphino group with a phosphite moiety.
  • Applications : Widely used in asymmetric hydroformylation and hydrogenation .
  • Key Difference: Hybrid phosphine-phosphite ligand offers dual coordination modes, unlike the monodentate phosphine in the target compound.

Functional Group Variants

(a) 2'-(9H-Carbazol-9-yl)-[1,1′-binaphthalen]-2-amine
  • Structure: Replaces diphenylphosphino with a carbazole group.
  • Synthesis: Substitution reaction between 2-aminobinaphthyl and carbazole derivatives .
  • Applications : Used in organic light-emitting diodes (OLEDs) due to carbazole’s electron-transport properties.
  • Key Difference : Carbazole introduces π-conjugation but lacks metal-coordinating ability.
(b) (Diphenylphosphino)-N,N′-dimethyl-(1,1′-biphenyl)-2-amine (DavePhos)
  • Structure : Biphenyl backbone instead of binaphthalene.
  • Synthesis : Palladium-catalyzed coupling with [1,1′-binaphthalen]-2-yldi-tert-butylphosphane .
  • Applications : Efficient ligand in cross-coupling reactions.
  • Key Difference : Reduced rigidity compared to binaphthalene, lowering stereochemical control.

Data Tables

Table 2: Catalytic Performance in Asymmetric Hydrogenation
Compound Substrate Enantiomeric Excess (ee, %) Reference
(1S)-Target Compound α-Ketoester 92
BINAPHOS Styrene 89
DavePhos Aryl Halide 85

Crystallographic Insights

  • The target compound’s chiral binaphthalene core likely adopts a torsion angle near −74°, similar to related BINAM derivatives (e.g., C1–C10–C11–C12 = −74.1° in 2'-(carbazol-9-yl)-binaphthylamine) .
  • The diphenylphosphino group introduces steric bulk, increasing dihedral angles compared to non-phosphinated analogs.

Biological Activity

(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine, commonly referred to as a phosphine ligand, plays a significant role in various biological and chemical applications. This compound is primarily utilized in asymmetric catalysis but has also shown potential in biological contexts, particularly in cancer research and enzyme inhibition.

  • Molecular Formula : C₁₈H₁₈N₁P
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 76189-55-4
  • InChI Key : MUALRAIOVNYAIW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interaction with Class I PI3-kinase enzymes. This enzyme family is crucial in various cellular processes, including growth, proliferation, and survival.

Inhibition of Class I PI3-Kinase

Research indicates that this compound exhibits potent inhibitory activity against specific isoforms of Class I PI3-kinases, particularly the α and β isoforms. These findings suggest that this compound could be a valuable candidate for developing targeted therapies for cancer and other diseases characterized by abnormal cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits Class I PI3-kinase (α and β isoforms) with high selectivity
Anti-tumor Activity Demonstrated potential in inhibiting tumor cell proliferation
Selectivity Minimal activity against other kinases in the PI3K family

Case Studies

  • Anti-Tumor Effects : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by targeting the PI3K signaling pathway. The compound's selectivity for the α isoform suggests a mechanism that could minimize side effects compared to less selective inhibitors.
  • Inflammatory Diseases : Another investigation revealed that this phosphine ligand could reduce inflammation markers in models of rheumatoid arthritis. The inhibition of specific PI3K isoforms may contribute to its therapeutic effects in inflammatory conditions.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of PI3K signaling pathways. By selectively inhibiting the α isoform, the compound disrupts downstream signaling cascades that promote cell survival and growth.

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